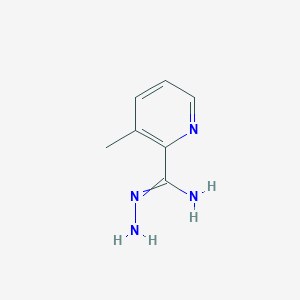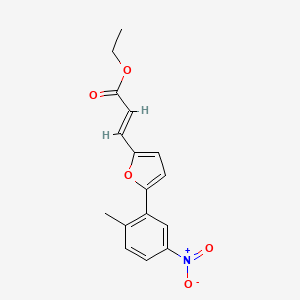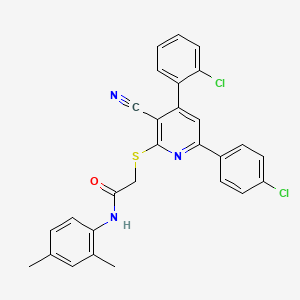![molecular formula C7H11NO2 B11769484 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[320]heptane-6-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves a [2+2] photocycloaddition reaction. This process uses maleic anhydride and N-protected 3-pyrroline as starting materials. The reaction is sensitized and occurs under specific light conditions to form the bicyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the photocycloaddition reaction to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, often reducing double bonds or other reactive sites.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-Azabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecular structures.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Due to its structural similarity to certain biologically active molecules, it is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and context in which the compound is used .
類似化合物との比較
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound shares a similar bicyclic structure but with a different ring size and nitrogen positioning.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different ring configuration and substitution pattern.
Uniqueness: 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its specific ring structure and the position of the nitrogen atom. This configuration can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
3-azabicyclo[3.2.0]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-8-3-6(4)5/h4-6,8H,1-3H2,(H,9,10) |
InChIキー |
NHZNEHGHXVHYFD-UHFFFAOYSA-N |
正規SMILES |
C1C2CNCC2C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




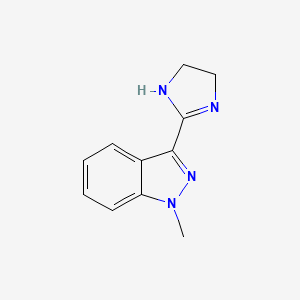
![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)

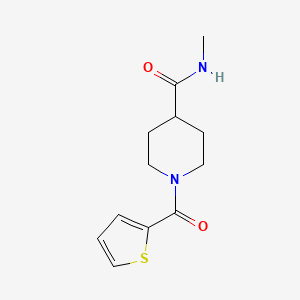
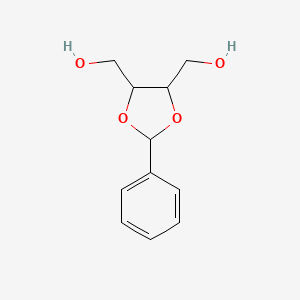

![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)

